Puwainaphycin F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

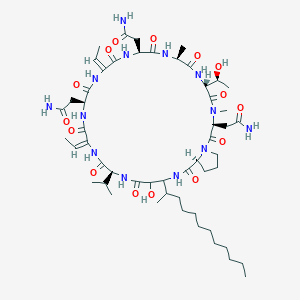

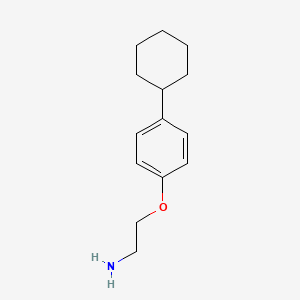

Puwainaphycin F is a cyclic lipopeptide of cyanobacterial origin, specifically isolated from the cyanobacterium Cylindrospermum alatosporum . This compound belongs to a group of β-amino fatty acid cyclic lipopeptides known for their interesting biological activities, including antifungal and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Puwainaphycin F can be isolated from cyanobacterial biomass using countercurrent chromatography combined with polymeric resins and high-performance liquid chromatography (HPLC) . The process involves the following steps:

Adsorption: The crude extract is adsorbed on Amberlite XAD-16 and XAD-7 resins.

Fractionation: The resin-enriched extract is fractionated using countercurrent chromatography with a solvent system of n-hexane–ethyl acetate–ethanol–water (1:5:1:5, v/v/v/v) at a flow rate of 2 mL/min and a rotational speed of 1400 rpm.

Separation: The fractions are further separated using ethyl acetate–ethanol–water (5:1:5, v/v/v) system.

Purification: The target fractions are repurified by semipreparative HPLC, leading to compounds with high purity.

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The isolation from natural sources remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions

Puwainaphycin F undergoes various chemical reactions, including:

Oxidation: The fatty acid moiety can be oxidized to introduce functional groups such as hydroxyl or oxo groups.

Reduction: Reduction reactions can modify the fatty acid chain length and saturation.

Substitution: Substitution reactions can introduce different functional groups on the fatty acid chain.

Common Reagents and Conditions

Grignard Reagents: Used for elongating the fatty acid moiety.

Steglich Esterification: Used for esterifying free hydroxyl groups.

Major Products Formed

Extended and Branched Fatty Acid Tails: Resulting from reactions with Grignard reagents.

Esterified Lipopeptides: Formed through Steglich esterification, showing improved antifungal activity and reduced cytotoxicity.

Scientific Research Applications

Puwainaphycin F has several scientific research applications:

Antifungal Activity: It exhibits potent antifungal activity against pathogens such as Aspergillus fumigatus and Alternaria alternata.

Cytotoxicity Studies: Used in studies to understand its cytotoxic effects on various cell lines.

Pharmacology and Biotechnology:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Minutissamide A: Another cyclic lipopeptide with similar antifungal and cytotoxic properties.

Puwainaphycin Variants: Other variants of puwainaphycins with different fatty acid chain lengths and functional groups.

Uniqueness

Puwainaphycin F is unique due to its specific fatty acid functionalization, which significantly influences its biological activity. The presence of hydroxyl and oxo groups on the fatty acid moiety distinguishes it from other similar compounds .

Properties

Molecular Formula |

C53H87N13O15 |

|---|---|

Molecular Weight |

1146.3 g/mol |

IUPAC Name |

2-[(3S,6R,9S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1S)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide |

InChI |

InChI=1S/C53H87N13O15/c1-10-13-14-15-16-17-18-19-21-28(6)41-43(71)51(79)62-40(27(4)5)50(78)59-32(12-3)46(74)61-34(25-38(55)69)48(76)58-31(11-2)45(73)60-33(24-37(54)68)47(75)57-29(7)44(72)64-42(30(8)67)53(81)65(9)36(26-39(56)70)52(80)66-23-20-22-35(66)49(77)63-41/h11-12,27-30,33-36,40-43,67,71H,10,13-26H2,1-9H3,(H2,54,68)(H2,55,69)(H2,56,70)(H,57,75)(H,58,76)(H,59,78)(H,60,73)(H,61,74)(H,62,79)(H,63,77)(H,64,72)/b31-11+,32-12+/t28?,29-,30-,33-,34-,35-,36-,40-,41?,42+,43?/m0/s1 |

InChI Key |

OGEPEQGQPSWALS-BMIHFYDPSA-N |

Isomeric SMILES |

CCCCCCCCCCC(C)C1C(C(=O)N[C@H](C(=O)N/C(=C/C)/C(=O)N[C@H](C(=O)N/C(=C/C)/C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(=O)N)C)[C@H](C)O)C)CC(=O)N)CC(=O)N)C(C)C)O |

Canonical SMILES |

CCCCCCCCCCC(C)C1C(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC(=O)N)C)C(C)O)C)CC(=O)N)CC(=O)N)C(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13904938.png)

![[1-(4-Chlorophenyl)ethylidene]hydrazine](/img/structure/B13904951.png)

![sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13904993.png)

![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)

![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)

![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)